2,6-difluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide

Topological Polar Surface Area Membrane Permeability Drug-like Properties

2,6-Difluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide (CAS 2034615-96-6) is a synthetic benzamide derivative that integrates a 2,6-difluorobenzamide core, a thiophen-3-yl substituent, and a 2-hydroxyethoxy linker within a single molecule. With a molecular weight of 327.35 g/mol, a computed XLogP3 of 1.8, a topological polar surface area (TPSA) of 69.56 Ų, and 7 rotatable bonds, it occupies a distinctive physicochemical space relative to its closest structural analogs.

Molecular Formula C15H15F2NO3S
Molecular Weight 327.35
CAS No. 2034615-96-6
Cat. No. B2426203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-difluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide
CAS2034615-96-6
Molecular FormulaC15H15F2NO3S
Molecular Weight327.35
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C(=O)NCC(C2=CSC=C2)OCCO)F
InChIInChI=1S/C15H15F2NO3S/c16-11-2-1-3-12(17)14(11)15(20)18-8-13(21-6-5-19)10-4-7-22-9-10/h1-4,7,9,13,19H,5-6,8H2,(H,18,20)
InChIKeyJFDRQLFAIIHOGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Difluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide (CAS 2034615-96-6): Physicochemical Profile and Procurement Baseline


2,6-Difluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide (CAS 2034615-96-6) is a synthetic benzamide derivative that integrates a 2,6-difluorobenzamide core, a thiophen-3-yl substituent, and a 2-hydroxyethoxy linker within a single molecule [1]. With a molecular weight of 327.35 g/mol, a computed XLogP3 of 1.8, a topological polar surface area (TPSA) of 69.56 Ų, and 7 rotatable bonds, it occupies a distinctive physicochemical space relative to its closest structural analogs [1][2]. This compound is supplied exclusively for research use, and procurement decisions must account for the specific combination of these functional groups, which is not replicated in any single in-class alternative.

Why Generic Substitution Fails for 2,6-Difluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide


Within the broader class of thiophene-containing benzamides, seemingly minor structural deviations produce substantial shifts in computed molecular properties that govern permeability, solubility, and ligand–target interactions. Removing the 2,6-difluoro substitution (e.g., CAS 2034615-86-4) increases TPSA from 69.56 Ų to 86.8 Ų—a ~25% jump that can markedly impair passive membrane permeability [1][2]. Truncating the hydroxyethoxy chain to a simple hydroxyl (e.g., CAS 1251553-02-2) reduces the rotatable bond count from 7 to 4, altering conformational flexibility and potentially compromising entropic binding contributions [1][3]. These non-linear property shifts mean that procurement of a structurally similar but non-identical analog cannot guarantee equivalent performance in permeability-limited or conformation-dependent assays.

Quantitative Differentiation Evidence for 2,6-Difluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide (CAS 2034615-96-6)


Topological Polar Surface Area: Permeability Advantage Over Non-Fluorinated Analog

2,6-Difluorination reduces the TPSA of 2,6-difluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide to 69.56 Ų, compared with 86.8 Ų for the des-fluoro analog N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide (CAS 2034615-86-4) [1][2]. This 17.24 Ų reduction (≈20%) moves the compound further below the commonly cited 90 Ų threshold for favorable oral absorption and CNS penetration, predicting superior passive membrane permeability relative to the non-fluorinated comparator [1][2].

Topological Polar Surface Area Membrane Permeability Drug-like Properties

Lipophilicity Tuning: XLogP3 Comparison Against Non-Fluorinated Analog

The 2,6-difluoro substitution elevates the computed XLogP3 from 1.6 (non-fluorinated analog, CAS 2034615-86-4) to 1.8 for the target compound, a Δ of +0.2 log units [1][2]. This modest increase in lipophilicity can improve passive diffusion across lipid bilayers without pushing the compound into the high-logP range (>5) associated with poor solubility and promiscuous binding. The target compound therefore occupies a more favorable lipophilicity window than its des-fluoro counterpart [1][2].

Lipophilicity XLogP3 Drug-likeness

Hydrogen Bond Acceptor Richness: Differentiated Interaction Capacity vs. Non-Fluorinated Scaffold

The target compound possesses 6 hydrogen bond acceptor (HBA) atoms compared to 4 for the non-fluorinated analog (CAS 2034615-86-4), an increase of 2 HBA contributed by the two fluorine substituents on the benzamide ring [1][2]. This elevated HBA count expands the compound's capacity for intermolecular hydrogen bonding with biological targets (e.g., kinase hinge regions, enzyme active sites) while potentially enhancing aqueous solubility relative to analogs with fewer acceptor sites [1][2].

Hydrogen Bond Acceptors Ligand–Target Interactions Solubility

Conformational Flexibility: Distinct Rotatable Bond Profile vs. Hydroxy-Only Analog

The target compound contains 7 rotatable bonds, compared with 4 for the truncated analog 2,6-difluoro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide (CAS 1251553-02-2), a difference of +3 rotatable bonds [1][2]. The 2-hydroxyethoxy chain introduces additional degrees of conformational freedom that can facilitate adaptive binding to flexible or shallow binding pockets, though it may impose an entropic penalty if the chain is not productively engaged by the target [1][2].

Conformational Flexibility Binding Entropy Rotatable Bonds

Class-Level Evidence: 2,6-Difluorobenzamide Core as Privileged Pharmacophore for SOC Inhibition

The 2,6-difluorobenzamide moiety is a recognized pharmacophore for store-operated calcium channel (SOC) inhibition. In a 2022 European Journal of Medicinal Chemistry study, a series of 13 2,6-difluorobenzamide derivatives were evaluated for SOC inhibitory activity; the lead compound MPT0M004 demonstrated prominent SOC inhibition with a long half-life (T₁/₂ = 24 h) and oral bioavailability (F = 34%) [1]. While the target compound has not been directly evaluated in this assay, it shares the identical 2,6-difluorobenzamide core that was essential for activity in the series. Analogs lacking the 2,6-difluoro substitution or replacing it with monochloro or other halogens were not reported to retain comparable SOC inhibitory potency in the same study [1].

Store-Operated Calcium Channel SOC Inhibitor 2,6-Difluorobenzamide

Class-Level Evidence: 2,6-Difluorobenzamide Scaffold in FtsZ Inhibition for Antibacterial Research

2,6-Difluorobenzamide derivatives have been validated as inhibitors of the bacterial cell division protein FtsZ, an emerging target for novel antibiotics. A comprehensive structure–activity relationship study published in ChemMedChem (2017) established that the 2,6-difluorobenzamide core is a critical determinant for FtsZ binding and antibacterial activity against Gram-positive pathogens [1]. The target compound incorporates this validated FtsZ pharmacophore within a distinct substitution architecture (thiophen-3-yl + 2-hydroxyethoxy chain). Analogs lacking the difluoro pattern or featuring alternative heterocyclic replacements showed attenuated or abolished FtsZ inhibition in the same series [1].

FtsZ Inhibition Antibacterial 2,6-Difluorobenzamide

Optimal Research Application Scenarios for 2,6-Difluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide (CAS 2034615-96-6)


Permeability-Sensitive Cell-Based Assays Requiring Intracellular Target Engagement

With a TPSA of 69.56 Ų—well below the 90 Ų threshold—and a favorable XLogP3 of 1.8, this compound is optimally suited for cellular assays where passive membrane permeability is a prerequisite for activity [1]. The non-fluorinated analog (TPSA 86.8 Ų) sits perilously close to the permeability cutoff and may underperform in the same assays, making the target compound the preferred procurement choice when intracellular target modulation is the experimental objective.

Store-Operated Calcium Channel (SOC) Inhibitor Discovery and Chemical Biology

The 2,6-difluorobenzamide core has been confirmed as essential for SOC inhibitory activity in a peer-reviewed SAR campaign [2]. This compound provides a structurally distinct vector (thiophen-3-yl + hydroxyethoxy chain) built on the validated pharmacophore, making it a logical screening candidate or starting point for SOC-targeted probe development. Its procurement is indicated for laboratories investigating calcium signaling in colorectal cancer, immune cell activation, or other SOC-dependent pathways.

FtsZ-Targeted Antibacterial Drug Discovery

The 2,6-difluorobenzamide scaffold is a recognized FtsZ inhibitor pharmacophore with demonstrated antibacterial activity against drug-resistant Gram-positive strains [3]. Incorporating this compound into FtsZ-focused screening cascades or medicinal chemistry optimization efforts leverages the established core while exploring novel substitution space (thiophene + hydroxyethoxy) that may confer improved selectivity or pharmacokinetic properties relative to previously characterized analogs.

Chemical Probe Development for Target Deconvolution Studies

The unique combination of 6 hydrogen bond acceptors, moderate lipophilicity (XLogP3 = 1.8), and a flexible hydroxyethoxy chain (7 rotatable bonds) creates a versatile scaffold for chemical probe design [1]. The hydroxyethoxy terminus offers a convenient synthetic handle for linker attachment (e.g., for PROTAC or affinity chromatography applications) without disrupting the core pharmacophore, a feature not available in the truncated hydroxy analog (4 rotatable bonds, no terminal hydroxyl extension).

Quote Request

Request a Quote for 2,6-difluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.